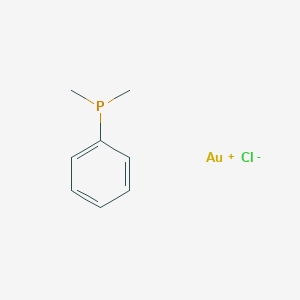
5-Bromo-2-(2,3-dimethylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2,3-dimethylphenyl)pyridine: is an organic compound with the molecular formula C13H12BrN It is a brominated derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a 2,3-dimethylphenyl group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,3-dimethylphenyl)pyridine typically involves the bromination of 2-(2,3-dimethylphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The choice of solvent, brominating agent, and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 5-Bromo-2-(2,3-dimethylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and sodium thiolate (NaSR) for thiolation.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products include 2-(2,3-dimethylphenyl)pyridine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with diverse substituents on the phenyl ring.
科学的研究の応用
Chemistry: 5-Bromo-2-(2,3-dimethylphenyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound can be used to synthesize bioactive molecules for studying their effects on biological systems .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials science .
作用機序
The mechanism of action of 5-Bromo-2-(2,3-dimethylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
類似化合物との比較
- 2-Bromo-5-methylpyridine
- 2-Bromo-3-methylpyridine
- 5-Bromo-2-methylpyridine
Comparison: 5-Bromo-2-(2,3-dimethylphenyl)pyridine is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional characteristics .
特性
分子式 |
C13H12BrN |
|---|---|
分子量 |
262.14 g/mol |
IUPAC名 |
5-bromo-2-(2,3-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H12BrN/c1-9-4-3-5-12(10(9)2)13-7-6-11(14)8-15-13/h3-8H,1-2H3 |
InChIキー |
UQYJLGZGDOIXPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=NC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


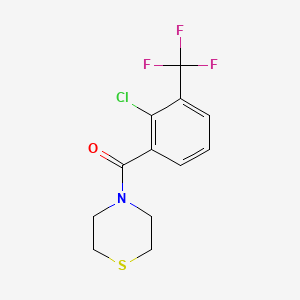
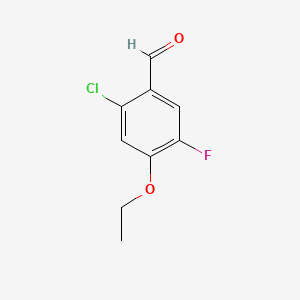
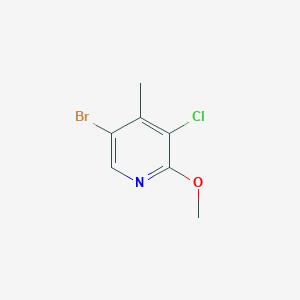

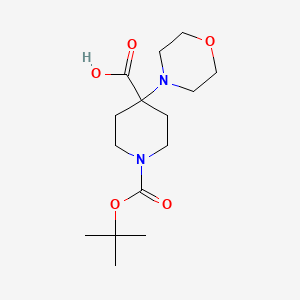
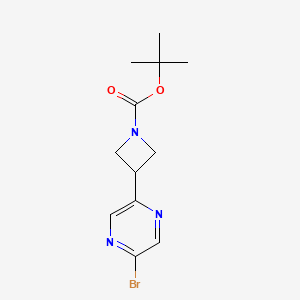
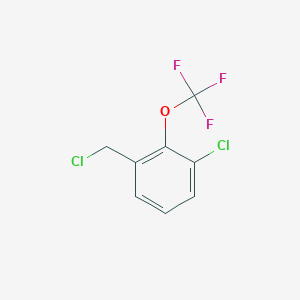
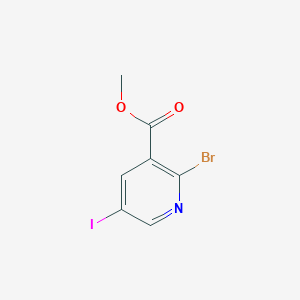
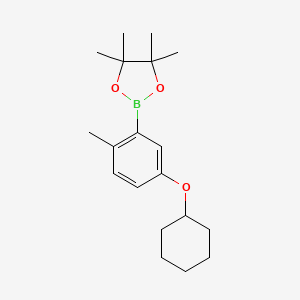
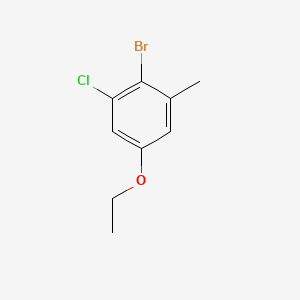
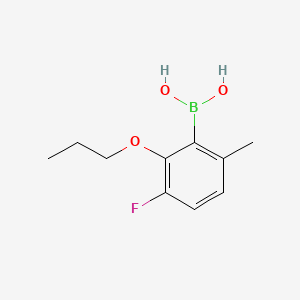

![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
